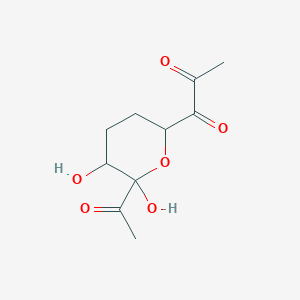
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione is a chemical compound with the molecular formula C10H14O6 It is known for its unique structure, which includes an oxane ring with acetyl and dihydroxy groups, as well as a propane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione typically involves multi-step organic reactions. One common method includes the acetylation of a dihydroxyoxane precursor, followed by the introduction of the propane-1,2-dione group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl groups in the propane-1,2-dione moiety can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For instance, the acetyl group may interact with active sites of enzymes, altering their activity. Additionally, the dihydroxy groups can form hydrogen bonds with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
1-(6-Acetyl-5-hydroxyoxan-2-yl)propane-1,2-dione: Similar structure but lacks one hydroxyl group.
1-(6-Acetyl-5,6-dimethoxyoxan-2-yl)propane-1,2-dione: Contains methoxy groups instead of hydroxyl groups.
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)butane-1,2-dione: Similar structure with a butane moiety instead of propane.
Uniqueness
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct reactivity and potential applications that are not observed in its similar compounds. The presence of both acetyl and dihydroxy groups, along with the propane-1,2-dione moiety, allows for versatile chemical transformations and interactions in various research fields.
特性
CAS番号 |
184092-48-6 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC名 |
1-(6-acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(14)7-3-4-8(13)10(15,16-7)6(2)12/h7-8,13,15H,3-4H2,1-2H3 |
InChIキー |
DXCWDRLYVJGZJI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)C1CCC(C(O1)(C(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


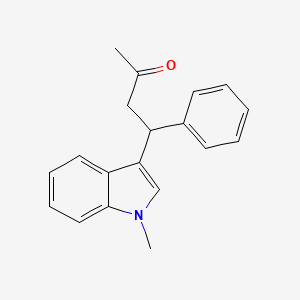
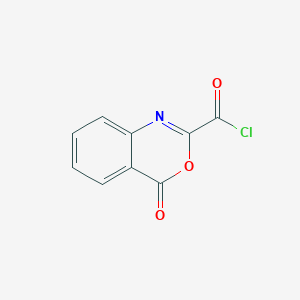
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)

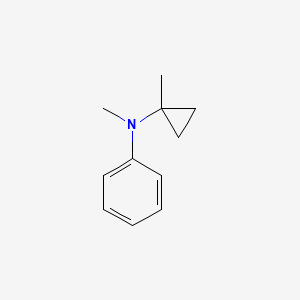
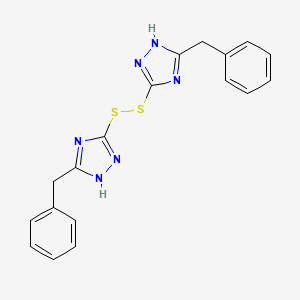
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
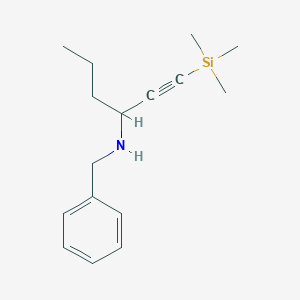
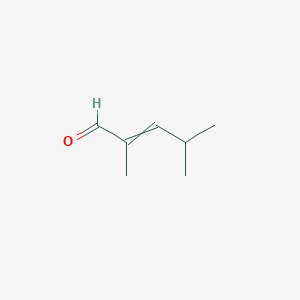

![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
